

# Technical Support Center: Lasmiditan Drug-Drug Interaction Studies

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Lasmiditan*

Cat. No.: *B1674530*

[Get Quote](#)

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding potential drug-drug interactions with **Lasmiditan**. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental investigations.

## Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic pathway of **Lasmiditan**, and how does it influence its drug-drug interaction potential with cytochrome P450 (CYP) enzymes?

A1: **Lasmiditan** is primarily metabolized through hepatic and extrahepatic pathways, with the major route being ketone reduction by non-cytochrome P450 (CYP) enzymes.<sup>[1][2][3]</sup> The resulting primary metabolite is S-M8, which accounts for approximately 66% of the administered dose recovered in urine.<sup>[2]</sup> Other metabolites, such as M7 (via oxidation) and M18, are considered pharmacologically inactive.<sup>[2][4]</sup> Because **Lasmiditan**'s metabolism is not significantly mediated by CYP enzymes, inhibitors or inducers of these enzymes are unlikely to have a clinically significant impact on its pharmacokinetics.<sup>[1][5][6]</sup> In vitro studies have confirmed that **Lasmiditan** is not a significant substrate, inhibitor, or inducer of major CYP enzymes, with the exception of some minor inhibition of CYP2D6 that is not considered clinically relevant.<sup>[3][7]</sup>

Q2: What is the potential for drug-drug interactions between **Lasmiditan** and substrates of P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP)?

A2: In vitro studies have shown that **Lasmiditan** has the potential to inhibit the efflux transporters P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[1][3][8][9] The drug-drug interaction (DDI) indices from these studies were 25 for P-gp and 16 for BCRP, both of which exceed the FDA's cutoff value of 10 for potential in vivo interactions.[1][3]

Clinical studies have further investigated these interactions. Co-administration of **Lasmiditan** with dabigatran etexilate (a P-gp substrate) resulted in a 25% increase in the area under the curve (AUC) and a 22% increase in the maximum concentration (Cmax) of dabigatran.[8][9][10] For rosuvastatin (a BCRP substrate), co-administration with **Lasmiditan** led to a 15% increase in AUC and a 7% increase in Cmax.[8][9][10] These findings suggest that **Lasmiditan** has a weak inhibitory effect on P-gp and no clinically relevant effect on BCRP substrates.[8][9] However, caution and close monitoring are advised when co-administering **Lasmiditan** with P-gp substrates.[1][2][3][11]

Q3: Can **Lasmiditan** be co-administered with other migraine medications, such as triptans?

A3: A clinical drug-drug interaction study involving **Lasmiditan** and the triptan sumatriptan did not reveal any clinically relevant interactions or instances of serotonin syndrome.[1] While both **Lasmiditan** and triptans are serotonergic drugs, this specific study suggests they may be co-administered without significant safety concerns.[1] However, as a general precaution, patients should be monitored for symptoms of serotonin syndrome when combining any serotonergic drugs.[1] One study has explored the sequential use of a triptan followed by **Lasmiditan** for migraine attacks that do not respond to the initial triptan treatment, with results showing significant headache relief.[12]

Q4: Are there potential cardiovascular drug-drug interactions with **Lasmiditan**?

A4: **Lasmiditan** has been associated with a decrease in heart rate and a transient increase in blood pressure.[2][13] A clinical study investigating the co-administration of a single 200 mg dose of **Lasmiditan** with the beta-blocker propranolol showed an additional decrease in heart rate of about 5 beats per minute compared to propranolol alone.[14][15][16][17][18] The study also observed short-lived increases in systolic and diastolic blood pressure.[15][16][17][18] Therefore, caution is advised when using **Lasmiditan** concomitantly with other medications that lower heart rate.[7][14][19]

Q5: What is the risk of serotonin syndrome when combining **Lasmiditan** with other serotonergic drugs?

A5: As a serotonin (5-HT) 1F receptor agonist, **Lasmiditan** carries a potential risk of serotonin syndrome when co-administered with other drugs that increase serotonin levels.<sup>[1][7][11][14]</sup> These include selective serotonin reuptake inhibitors (SSRIs), serotonin-norepinephrine reuptake inhibitors (SNRIs), tricyclic antidepressants (TCAs), monoamine oxidase (MAO) inhibitors, and certain over-the-counter medications and herbal supplements like St. John's Wort.<sup>[1][7][11][14]</sup> Although a study with sumatriptan did not report serotonin syndrome, careful monitoring for symptoms such as mental status changes, autonomic instability, and neuromuscular signs is recommended when combining **Lasmiditan** with other serotonergic agents.<sup>[1][13]</sup>

Q6: How does **Lasmiditan** interact with Central Nervous System (CNS) depressants?

A6: **Lasmiditan** can cause CNS depression, leading to side effects like dizziness, sedation, and somnolence.<sup>[1][11][20]</sup> Co-administration with other CNS depressants, including alcohol, has not been formally evaluated in clinical trials but is expected to have additive effects, potentially impairing cognitive and neuropsychiatric functions.<sup>[1][14][19][20]</sup> Therefore, caution should be exercised when **Lasmiditan** is used in combination with alcohol or other CNS depressant medications.<sup>[1][14]</sup>

## Troubleshooting Guide for In Vitro and In Vivo DDI Studies

Observed Issue	Potential Cause	Troubleshooting Steps
Unexpectedly high variability in pharmacokinetic (PK) data when co-administering Lasmiditan with a P-gp substrate.	Lasmiditan is a substrate of P-gp in vitro, although as a Biopharmaceutics Classification System (BCS) Class I drug, this is unlikely to be clinically significant. <sup>[1]</sup> However, individual patient variability in P-gp expression could contribute to PK fluctuations.	1. Stratify analysis by patient demographics that may influence transporter expression. 2. Ensure standardized administration protocols (e.g., fasting/fed state). 3. Consider genotyping for P-gp polymorphisms in study subjects.
Conflicting in vitro and in vivo results for BCRP inhibition.	In vitro assays indicated a potential for BCRP inhibition (DDI index of 16), while a clinical study with rosuvastatin showed no clinically relevant interaction. <sup>[1][8][9]</sup> This discrepancy can arise from differences in experimental conditions and the complexity of in vivo systems.	1. Re-evaluate the in vitro experimental setup, including the choice of cell line and substrate concentrations. 2. Utilize physiologically based pharmacokinetic (PBPK) modeling to simulate and better predict in vivo outcomes based on in vitro data. <sup>[3]</sup> 3. Conduct further clinical studies with other sensitive BCRP substrates if necessary.
Observation of significant heart rate reduction in a subject receiving Lasmiditan and a beta-blocker.	Additive pharmacodynamic effect, as demonstrated in a clinical study with propranolol. <sup>[15][16][17][18]</sup>	1. Implement continuous cardiovascular monitoring for subjects in clinical trials involving co-administration with heart rate-lowering drugs. 2. Establish clear stopping rules in the study protocol for predefined changes in vital signs. 3. Exclude subjects with pre-existing cardiac conditions that may increase their susceptibility to these effects.

## Data Presentation

Table 1: Summary of In Vitro Transporter Interaction Data

Transporter	Interaction Type	Key Finding	Reference
P-glycoprotein (P-gp)	Inhibition	Drug-drug interaction index (I <sub>gut</sub> /IC <sub>50</sub> ) of 25.	[1][3]
Breast Cancer Resistance Protein (BCRP)	Inhibition	Drug-drug interaction index (I <sub>gut</sub> /IC <sub>50</sub> ) of 16.	[1][3]
P-glycoprotein (P-gp)	Substrate	Lasmiditan is a substrate in vitro.	[1]
MATE1/MATE2-K, OCT1/OCT2, OAT1/OAT3, OATP1B1/OATP1B3	Inhibition	Low potential for interaction.	[1][7]

Table 2: Summary of Clinical Drug-Drug Interaction Studies

Co-administered Drug (Substrate/Class)	Key Pharmacokinetic/Pharmacodynamic Finding	Reference
Dabigatran etexilate (P-gp substrate)	25% increase in dabigatran AUC; 22% increase in dabigatran Cmax.	<a href="#">[8]</a> <a href="#">[9]</a> <a href="#">[10]</a>
Rosuvastatin (BCRP substrate)	15% increase in rosuvastatin AUC; 7% increase in rosuvastatin Cmax.	<a href="#">[8]</a> <a href="#">[9]</a> <a href="#">[10]</a>
Propranolol (Beta-blocker)	Additional mean heart rate decrease of 5 bpm; transient increase in blood pressure.	<a href="#">[14]</a> <a href="#">[15]</a> <a href="#">[16]</a> <a href="#">[17]</a> <a href="#">[18]</a>
Sumatriptan (5-HT <sub>1B/1D</sub> agonist)	No clinically relevant interaction or serotonin syndrome observed.	<a href="#">[1]</a>
Topiramate, Caffeine, Midazolam, Tolbutamide	No significant interactions observed.	<a href="#">[3]</a>

## Experimental Protocols

### Protocol 1: In Vitro Assessment of P-gp and BCRP Inhibition

This protocol is a generalized methodology based on standard industry practices for evaluating transporter inhibition.

- Cell Culture: Utilize Caco-2 cells or other appropriate cell lines overexpressing human P-gp and BCRP. Culture cells to form a confluent monolayer on permeable supports.
- Transporter Activity Assay:
  - Use a known fluorescent or radiolabeled substrate for P-gp (e.g., digoxin) and BCRP (e.g., estrone-3-sulfate).

- Pre-incubate the cell monolayers with varying concentrations of **Lasmiditan** or a positive control inhibitor (e.g., verapamil for P-gp, Ko143 for BCRP).
- Add the substrate to the apical side of the monolayer and measure its transport to the basolateral side over time.
- Quantify the substrate concentration in both compartments using liquid chromatography-mass spectrometry (LC-MS/MS) or scintillation counting.
- Data Analysis:
  - Calculate the efflux ratio (basolateral-to-apical / apical-to-basolateral permeability).
  - Determine the IC<sub>50</sub> value for **Lasmiditan**'s inhibition of each transporter by plotting the percentage of inhibition against the **Lasmiditan** concentration.
  - Calculate the DDI index (I<sub>gut</sub>/IC<sub>50</sub>), where I<sub>gut</sub> is the estimated intestinal luminal concentration of **Lasmiditan**.

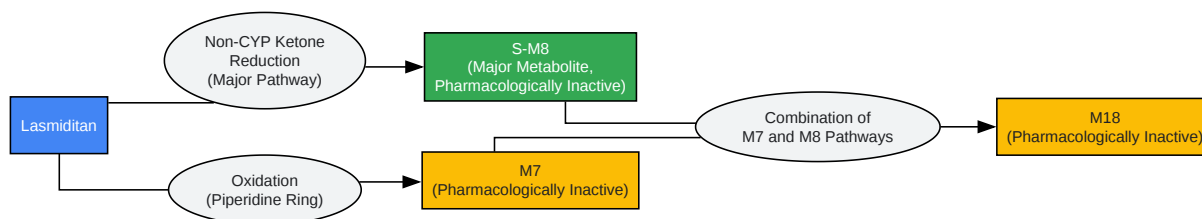
#### Protocol 2: Clinical Evaluation of P-gp and BCRP Inhibition (Based on the Dabigatran and Rosuvastatin Study)

This protocol is a summary of the clinical trial design used to assess the in vivo effects of **Lasmiditan** on P-gp and BCRP substrates.<sup>[8][9]</sup>

- Study Design: An open-label, two-part, fixed-sequence study in healthy adult participants.
- Part 1 (P-gp Interaction):
  - Day -2: Administer a single oral dose of a P-gp probe substrate (e.g., 150 mg dabigatran etexilate) and perform pharmacokinetic profiling.
  - Days 1-7: Washout period.
  - Days 8 and 9: Administer a single daily oral dose of **Lasmiditan** (e.g., 200 mg).
  - Day 10: Co-administer a single oral dose of **Lasmiditan** (e.g., 200 mg) with the P-gp probe substrate and perform pharmacokinetic profiling for both drugs.

- Part 2 (BCRP Interaction):
  - Follow a similar design as Part 1, using a BCRP probe substrate (e.g., 10 mg rosuvastatin).
- Pharmacokinetic Analysis:
  - Collect serial blood samples at predefined time points after drug administration.
  - Measure plasma concentrations of the probe substrates and their metabolites using a validated LC-MS/MS method.
  - Calculate key pharmacokinetic parameters (AUC, C<sub>max</sub>, T<sub>max</sub>).
  - Compare the geometric least-squares mean ratios of AUC and C<sub>max</sub> for the probe substrate with and without **Lasmiditan** co-administration.

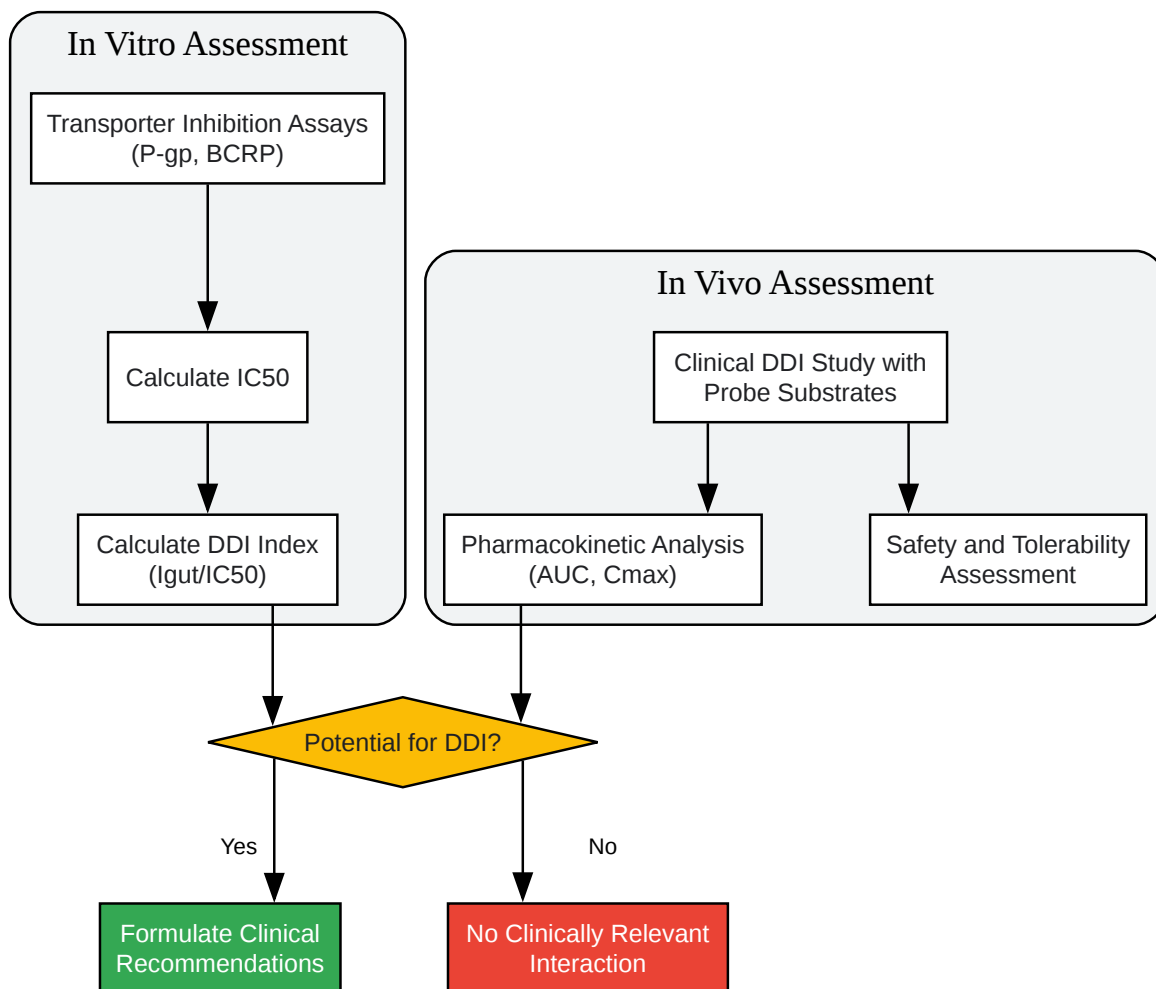
## Visualizations



[Click to download full resolution via product page](#)

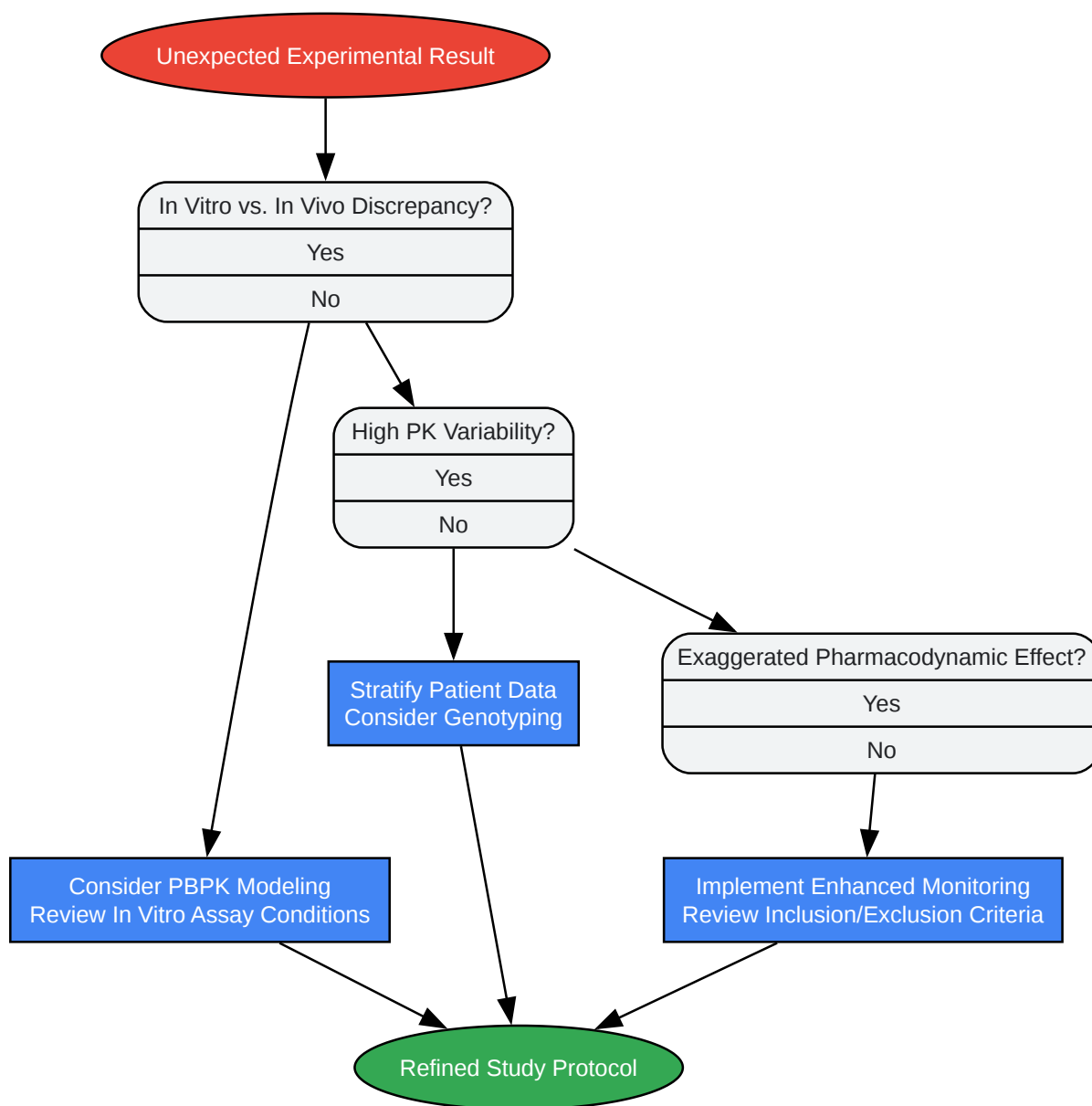
Caption: Metabolic pathway of **Lasmiditan**.





[Click to download full resolution via product page](#)

Caption: Experimental workflow for DDI investigation.



[Click to download full resolution via product page](#)

Caption: Troubleshooting logic for DDI experiments.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Pharmacokinetics, Pharmacodynamics and Drug–Drug Interactions of New Anti-Migraine Drugs—Lasmiditan, Gepants, and Calcitonin-Gene-Related Peptide (CGRP) Receptor Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Profile of Lasmiditan in the Acute Treatment of Migraine in Adults: Design, Development, and Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lasmiditan - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Lasmiditan for the Treatment of Migraines With or Without Aura in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Investigation of the Effect of Lasmiditan on the Pharmacokinetics of P-Glycoprotein and Breast Cancer Resistance Protein Substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Investigation of the Effect of Lasmiditan on the Pharmacokinetics of P-Glycoprotein and Breast Cancer Resistance Protein Substrates | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Lasmiditan: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 12. Efficacy of Lasmiditan as a Secondary Treatment for Migraine Attacks after Unsuccessful Treatment with a Triptan - PMC [pmc.ncbi.nlm.nih.gov]
- 13. drugs.com [drugs.com]
- 14. Reyvow (lasmiditan) Migraine Medication Side Effects & Warnings [medicinenet.com]
- 15. Effects of Lasmiditan on Cardiovascular Parameters and Pharmacokinetics in Healthy Subjects Receiving Oral Doses of Propranolol - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effects of Lasmiditan on Cardiovascular Parameters and Pharmacokinetics in Healthy Subjects Receiving Oral Doses of Propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effects of Lasmiditan on Cardiovascular Parameters and Pharmacokinetics in Healthy Subjects Receiving Oral Doses of Propranolol: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 18. neurology.org [neurology.org]
- 19. americanmigrainefoundation.org [americanmigrainefoundation.org]

- 20. Lasmiditan: Acute Migraine Treatment Without Vasoconstriction. A Review - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Support Center: Lasmiditan Drug-Drug Interaction Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1674530#investigating-potential-drug-drug-interactions-with-lasmiditan]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)